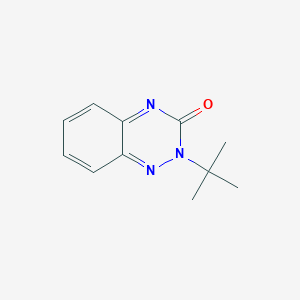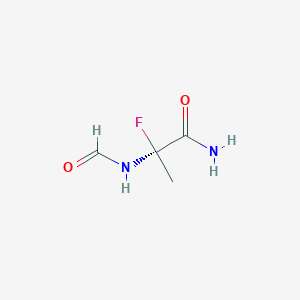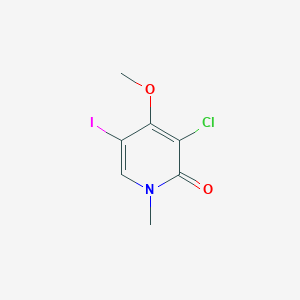
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound It features a pyridine ring substituted with chlorine, iodine, methoxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with 2-chloro-5-iodopyridine.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 2(1H)-one structure, which can be achieved using oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium carbonate, methyl iodide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Coupling Reactions: Palladium catalysts, boronic acids, alkynes.
Major Products
Substitution Products: Derivatives with different substituents replacing chlorine or iodine.
Oxidation Products: Various oxidized forms of the pyridine ring.
Coupling Products: Biaryl or alkyne-linked derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate mechanisms of action or interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-iodopyridine: Lacks the methoxy and methyl groups, making it less versatile in certain applications.
4-Methoxy-1-methylpyridin-2(1H)-one:
5-Iodo-4-methoxy-1-methylpyridin-2(1H)-one: Similar but without the chlorine atom, which can influence its chemical behavior.
Uniqueness
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is unique due to the combination of substituents on the pyridine ring, providing a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
920490-73-9 |
|---|---|
Molekularformel |
C7H7ClINO2 |
Molekulargewicht |
299.49 g/mol |
IUPAC-Name |
3-chloro-5-iodo-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H7ClINO2/c1-10-3-4(9)6(12-2)5(8)7(10)11/h3H,1-2H3 |
InChI-Schlüssel |
FIHMXYJFXOJSFI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=C(C1=O)Cl)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
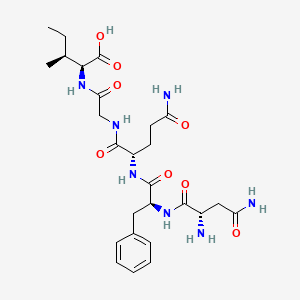
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
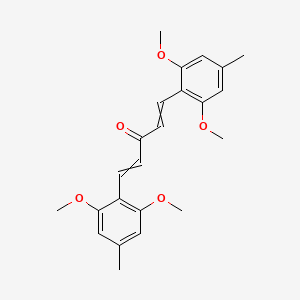
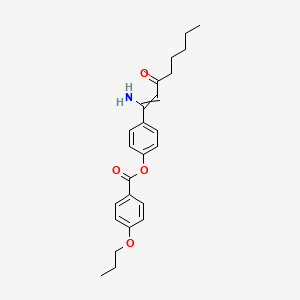

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)

